N-Nitrosodi(cyanomethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mutagenicity and Carcinogenicity Research:

NDMA has been extensively studied for its mutagenic and carcinogenic potential. Due to its ability to damage DNA and induce cancer in animal models, it serves as a model compound for investigating the mechanisms of nitrosamine-induced carcinogenesis. Researchers utilize NDMA to understand the pathways involved in nitrosamine metabolism, activation, and DNA adduct formation. This knowledge is crucial for identifying and mitigating potential risks associated with exposure to other nitrosamines in the environment and food products [, ].

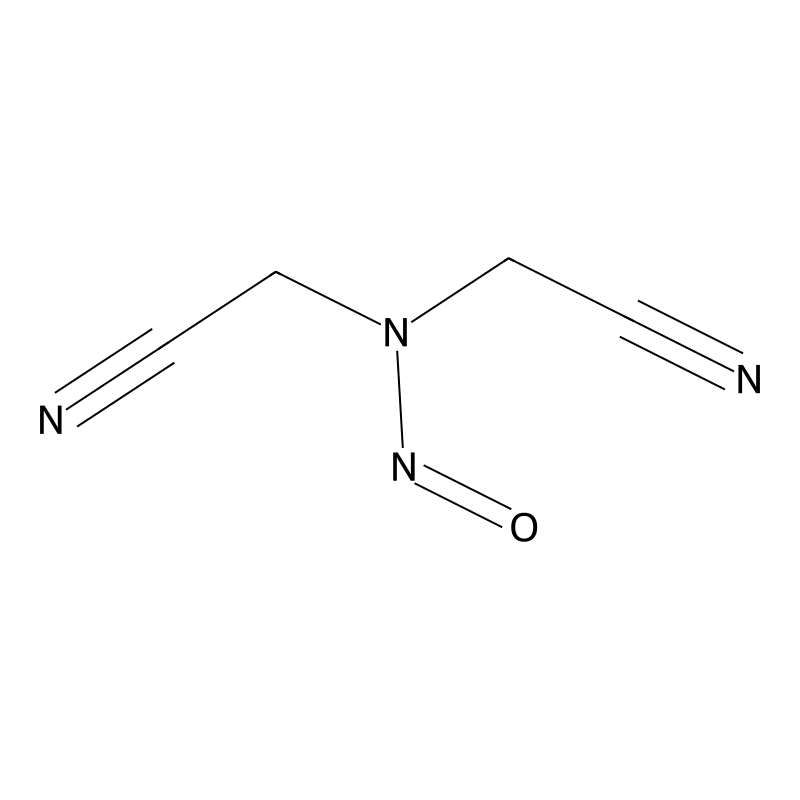

N-Nitrosodi(cyanomethyl)amine is a synthetic chemical compound characterized by the presence of a nitroso group () bonded to two cyanomethyl groups (). Its molecular formula is and it has a molecular weight of approximately 140.10 g/mol. This compound is not found in nature and is primarily studied for its potential carcinogenic properties, similar to other nitrosamines. The structure of N-Nitrosodi(cyanomethyl)amine features a linear arrangement with the nitroso group centrally located between the cyanomethyl groups, which are known for their reactivity due to the presence of the nitrile functional group .

- Decomposition: Under thermal or acidic conditions, N-Nitrosodi(cyanomethyl)amine may decompose, potentially releasing hazardous nitrogen oxides and other byproducts.

- Reduction: The nitroso group can be reduced to form amines or other reduced products, which can alter the compound's biological activity.

- Substitution: The nitroso group can participate in substitution reactions, leading to the formation of new compounds.

The general balanced reaction for its synthesis involves sodium nitrite reacting with dicyanomethanamine in an acidic medium:

Research indicates that N-Nitrosodi(cyanomethyl)amine exhibits mutagenic and carcinogenic potential. It has been used as a model compound in studies investigating the mechanisms of nitrosamine-induced carcinogenesis. These studies focus on how such compounds damage DNA and lead to cancer in animal models, providing insights into the risks associated with exposure to nitrosamines found in food and the environment .

The synthesis of N-Nitrosodi(cyanomethyl)amine can be achieved through several methods. A commonly reported method includes:

- Reaction Setup: Combine dicyanomethanamine with an acid solution (e.g., sulfuric or hydrochloric acid).

- Temperature Control: Maintain the reaction temperature between -5°C to 50°C.

- Nitrite Addition: Gradually add a sodium nitrite solution while stirring.

- Extraction: After the reaction period (0.5 to 1.5 hours), extract the product using organic solvents like ethyl acetate.

- Evaporation: Evaporate the solvent to obtain N-Nitrosodi(cyanomethyl)amine .

Interaction studies involving N-Nitrosodi(cyanomethyl)amine focus on its effects on biological systems, particularly regarding DNA damage and mutagenesis. These studies help elucidate how exposure to such compounds may contribute to cancer development and inform regulatory measures regarding nitrosamines in food and consumer products .

N-Nitrosodi(cyanomethyl)amine shares structural similarities with other nitrosamines, which are known for their carcinogenic properties. Below is a comparison with some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Nitrosodimethylamine | Commonly studied for its potent carcinogenic effects | |

| N-Nitrosodiethylamine | Similar structure but with ethyl groups | |

| N-Nitroso-N-methylurea | Known for its use in laboratory studies on mutagenesis | |

| N-Nitroso-N-phenylurea | Exhibits different biological activity due to phenyl group |

The uniqueness of N-Nitrosodi(cyanomethyl)amine lies in its specific cyanomethyl groups, which influence its reactivity and biological interactions compared to other nitrosamines

N-Nitrosodi(cyanomethyl)amine represents a distinctive member of the nitrosamine family, characterized by its unique structural composition that sets it apart from conventional alkyl nitrosamines [2]. The compound possesses the molecular formula C₄H₄N₄O with a molecular weight of 124.10 grams per mole, and is formally designated as N,N-bis(cyanomethyl)nitrous amide according to International Union of Pure and Applied Chemistry nomenclature [2]. This synthetic chemical compound features a central nitroso group (-N=O) bonded to two cyanomethyl groups (-CH₂CN), creating a linear molecular arrangement that distinguishes it from simpler nitrosamine analogs [2].

The structural framework of N-Nitrosodi(cyanomethyl)amine places it within a specialized subclass of nitrosamines that incorporate nitrile functionality, fundamentally altering its chemical behavior compared to traditional alkyl nitrosamines such as N-nitrosodimethylamine or N-nitrosodiethylamine . Unlike these conventional nitrosamines that contain simple alkyl substituents, the presence of cyanomethyl groups introduces significant electron-withdrawing effects that modify the electronic distribution throughout the molecule [16]. The nitrile functional groups (-C≡N) create a highly polarized environment that enhances the electrophilic character of the nitroso moiety [16].

Within the broader nitrosamine classification system, N-Nitrosodi(cyanomethyl)amine belongs to the category of secondary amine-derived nitrosamines, as it originates from the nitrosation of di(cyanomethyl)amine . The compound exhibits the characteristic planar configuration of the C₂N₂O core that is fundamental to nitrosamine structure, with nitrogen-nitrogen and nitrogen-oxygen bond distances reflecting the significant double bond character inherent to this chemical class [28] [30]. The restricted rotation about the nitrogen-nitrogen bond, typically requiring approximately 23 kilocalories per mole to overcome, results in geometric isomerism and magnetic non-equivalence of substituents [30] [31].

The classification of N-Nitrosodi(cyanomethyl)amine within regulatory frameworks follows the general nitrosamine categorization, where it is considered part of the cohort of concern due to the presence of the characteristic nitroso group [29]. However, its unique structural features, particularly the cyanomethyl substituents, may influence its metabolic activation pathways and subsequent biological activity compared to simpler nitrosamine analogs [20] [21]. The compound's structural properties suggest it may exhibit modified carcinogenic potency relative to conventional nitrosamines, necessitating specialized analytical approaches for risk assessment [24] [25].

| Compound Name | Molecular Formula | Unique Structural Features | Classification |

|---|---|---|---|

| N-Nitrosodi(cyanomethyl)amine | C₄H₄N₄O | Two cyanomethyl (-CH₂CN) groups | Nitrile-substituted nitrosamine |

| N-Nitrosodimethylamine | C₂H₆N₂O | Two methyl (-CH₃) groups | Simple alkyl nitrosamine |

| N-Nitrosodiethylamine | C₄H₁₀N₂O | Two ethyl (-C₂H₅) groups | Simple alkyl nitrosamine |

| N-Nitroso-N-methylurea | C₂H₅N₃O₂ | Urea functionality with methyl group | Nitrosourea |

| N-Nitroso-N-phenylurea | C₇H₇N₃O₂ | Urea functionality with phenyl group | Aromatic nitrosourea |

Reactivity Principles of Nitroso-Cyanomethyl Groups

The reactivity profile of N-Nitrosodi(cyanomethyl)amine is fundamentally governed by the electronic interactions between the nitroso group and the cyanomethyl substituents, creating a unique chemical environment that distinguishes it from conventional nitrosamines [16]. The cyanomethyl groups function as powerful electron-withdrawing entities due to the high electronegativity of the nitrile carbon and the linear geometry of the carbon-nitrogen triple bond [16]. This electron withdrawal significantly enhances the electrophilic character of the nitroso nitrogen, potentially increasing its reactivity toward biological nucleophiles compared to alkyl-substituted nitrosamines [16].

The nitrile functional groups in N-Nitrosodi(cyanomethyl)amine demonstrate characteristic reactivity patterns that influence the overall molecular behavior [16]. Computational studies have established that nitrile groups can undergo nucleophilic attack by cysteine residues, forming thioimidate intermediates through a mechanism analogous to the Pinner reaction [16]. The activation energy for this process varies significantly based on the electronic environment surrounding the nitrile group, with electron-withdrawing substituents generally lowering the energy barrier for nucleophilic attack [16]. For N-Nitrosodi(cyanomethyl)amine, the presence of the nitroso group creates an additional electron-withdrawing effect that may enhance the reactivity of the cyanomethyl moieties toward biological thiols [16].

The combined nitroso-cyanomethyl system exhibits complex reactivity patterns that diverge from simple additive effects of individual functional groups [17]. Nitrosation reactions involving cyanomethyl-containing precursors can proceed through multiple mechanistic pathways, with the electron-withdrawing nature of the nitrile groups affecting both the kinetics and thermodynamics of the nitrosation process [17] [19]. The reaction typically involves nucleophilic attack by the amine lone pair on electrophilic nitrosating species, but the reduced basicity of cyanomethyl-substituted amines due to nitrile electron withdrawal can alter the reaction rate and selectivity [17] [19].

Photochemical reactivity represents another significant aspect of N-Nitrosodi(cyanomethyl)amine behavior, where the compound may undergo nitrogen-nitrogen bond cleavage upon ultraviolet irradiation [30]. The presence of cyanomethyl groups can influence the photolysis quantum yield and product distribution compared to simple alkyl nitrosamines [30]. The electron-withdrawing effect of the nitrile groups may stabilize certain photolytic intermediates while destabilizing others, leading to altered decomposition pathways and product formation [30].

The metabolic activation of N-Nitrosodi(cyanomethyl)amine likely follows modified pathways compared to conventional nitrosamines due to the unique electronic properties of the cyanomethyl substituents [21] [25]. While traditional nitrosamines undergo alpha-hydroxylation at carbon atoms adjacent to the nitroso nitrogen, the cyanomethyl groups in this compound lack conventional alpha-hydrogen atoms, potentially requiring alternative activation mechanisms [21] [25]. Quantum mechanical calculations suggest that the electron-withdrawing nature of the cyanomethyl groups may influence the formation and stability of diazonium intermediates, which are crucial for the DNA alkylating activity of nitrosamines [21] [25].

| Functional Group | Electronic Properties | Reactivity Characteristics | Structural Impact |

|---|---|---|---|

| Nitroso group (-N=O) | Electrophilic nitrogen center, π-electron delocalization | Susceptible to metabolic activation, photolysis | Planar configuration, mesomeric stabilization |

| Cyanomethyl group (-CH₂CN) | Electron-withdrawing due to nitrile group | Nucleophilic attack susceptibility, reduced basicity | Linear geometry, steric hindrance reduction |

| N-N bond | Significant double bond character (23 kcal/mol barrier) | Restricted rotation, geometric isomerism | Fixed molecular geometry |

| C≡N (nitrile) | Strong electron-withdrawing effect, polarizable | Covalent binding to biological nucleophiles | Linear arrangement, dipole moment |

| Combined N-nitroso-cyanomethyl system | Enhanced electrophilicity through electron withdrawal | Modified metabolic activation pathway | Altered DNA alkylation potential |

Theoretical Models for Structure-Activity Relationships

Quantum mechanical modeling approaches have emerged as essential tools for understanding the structure-activity relationships of N-Nitrosodi(cyanomethyl)amine and related nitrosamine compounds [20] [21] [22]. These computational methods provide detailed insights into the electronic structure, molecular orbital characteristics, and reaction energetics that govern the biological activity of nitrosamines [20] [21]. Density functional theory calculations have been particularly valuable for predicting activation energies associated with critical metabolic processes, including alpha-hydroxylation, aldehyde formation, and diazonium intermediate generation [21] [25].

The Computer-Aided Discovery and REdesign platform represents a sophisticated theoretical framework that integrates quantum mechanical calculations with experimental data to predict carcinogenic potency of nitrosamines [20] [22]. This approach utilizes mixed quantum mechanical and molecular mechanical simulations to compute physicochemical properties related to toxicokinetics, including molecular volume, solvent accessible area, dipole moment, and polarizability [20] [22]. For N-Nitrosodi(cyanomethyl)amine, these calculations can provide crucial information about its bioavailability and transport properties that influence its biological activity [20] [22].

Fragment-based modeling approaches have demonstrated significant utility in predicting the metabolic hydroxylation potential of nitrosamines [27]. These models analyze molecular fragments surrounding reactive centers and calculate probability values for metabolic activation based on regression coefficients derived from experimental data [27]. For compounds containing nitroso groups, specialized terms are incorporated to account for the constant positive effect of the nitrosamine moiety while allowing other structural features to exert modulatory influences [27]. This approach has identified hundreds of structural features that affect hydroxylation probability, providing valuable insights for structure-activity relationship analysis [27].

Quantitative Structure-Activity Relationship models specifically designed for nitrosamine compounds have achieved notable success in predicting carcinogenic activity [8] [11] [23]. Statistical validation studies have demonstrated correlations between carcinogenic activity, toxicity, and molecular properties such as carbon number per molecule for extensive nitrosamine datasets [11]. These relationships indicate that bulk molecular properties can serve as significant determinants of carcinogenic activity, beyond the specific chemical nature of alkyl substituents [11]. For N-Nitrosodi(cyanomethyl)amine, these models can provide estimates of carcinogenic potency based on its structural characteristics [11] [23].

The Carcinogenic Potency Categorization Approach developed by regulatory agencies provides a framework for assessing nitrosamine drug substance-related impurities [12] [24] [25]. This approach considers structural motifs and alpha-carbon characteristics to establish acceptable intake limits for nitrosamines lacking substance-specific carcinogenicity data [12] [24]. However, for compounds like N-Nitrosodi(cyanomethyl)amine with unique structural features, quantum mechanical modeling can complement this framework by providing mechanistic insights that may refine risk assessments [25].

Recent computational studies have focused on establishing correlations between theoretical descriptors and experimental endpoints for nitrosamine carcinogenicity [20] [21] [26]. These investigations have revealed that electronic structure parameters, particularly those related to molecular orbital energies and charge distributions, can serve as reliable predictors of biological activity [20] [21]. For N-Nitrosodi(cyanomethyl)amine, such analyses can help identify the key electronic features that determine its carcinogenic potential relative to other nitrosamine compounds [20] [21].

| Model Type | Key Parameters | Applications | Accuracy/Reliability |

|---|---|---|---|

| Quantum Mechanical Models | Activation energies, electronic structure, orbital energies | Metabolic activation prediction, DNA alkylation modeling | High for mechanistic understanding |

| Quantitative Structure-Activity Relationship | Molecular descriptors, physicochemical properties | Carcinogenicity classification, toxicity prediction | 74% concordance for nitrosamine carcinogenicity |

| Computer-Aided Discovery and REdesign | QM/MM simulations, electronic-structure descriptors | Carcinogenic potency categorization (78% accuracy) | Surpasses rodent bioassay reproducibility |

| Carcinogenic Potency Categorization Approach | Structural motifs, alpha-carbon characteristics | Regulatory risk assessment, acceptable intake limits | Regulatory accepted framework |

| Fragment-based Models | Molecular fragments, regression coefficients | Alpha-hydroxylation prediction, structural analogue selection | Validated against experimental hydroxylation data |

LogP

Other CAS

Wikipedia

Explore Compound Types